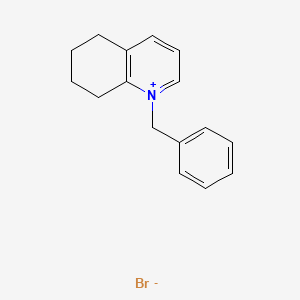![molecular formula C16H13NO5 B15163939 3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione is an organic compound with the molecular formula C16H13NO5 and a molecular weight of 299.28 g/mol This compound features a furan ring substituted with a 3-nitrophenyl group and a pentane-2,4-dione moiety
Métodos De Preparación
The synthesis of 3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione can be achieved through several synthetic routes. One common method involves the radical bromination of a precursor compound followed by a series of reactions to introduce the furan and nitrophenyl groups . The reaction conditions typically involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the nitrophenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The furan ring and nitrophenyl group can participate in various binding interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparación Con Compuestos Similares
Similar compounds to 3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione include:
3-[[5-(2-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione: This compound has a similar structure but with the nitrophenyl group in a different position.
2,4-Pentanedione, 3-[[5-(3-nitrophenyl)-2-furanyl]methylene]-: Another closely related compound with slight variations in the furan and nitrophenyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C16H13NO5 |
|---|---|
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C16H13NO5/c1-10(18)15(11(2)19)9-14-6-7-16(22-14)12-4-3-5-13(8-12)17(20)21/h3-9H,1-2H3 |
Clave InChI |
AEDIFGFZVMYSMK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


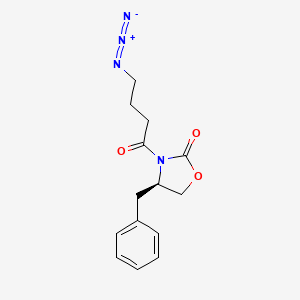

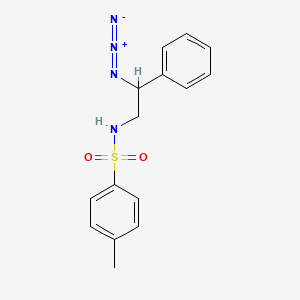
methanone](/img/structure/B15163889.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)


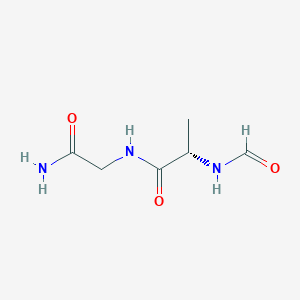
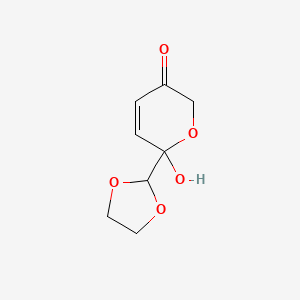

![5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one](/img/structure/B15163928.png)

